3-chloro-N-cyclohexyl-N-[(2-hydroxy-7-methylquinolin-3-yl)methyl]benzamide
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Overview
Description
3-chloro-N-cyclohexyl-N-[(2-hydroxy-7-methylquinolin-3-yl)methyl]benzamide is a complex organic compound that features a quinoline moiety, a benzamide group, and a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-cyclohexyl-N-[(2-hydroxy-7-methylquinolin-3-yl)methyl]benzamide typically involves multiple steps, starting with the preparation of the quinoline derivative. The quinoline moiety can be synthesized through a series of reactions involving the cyclization of appropriate precursors. The benzamide group is then introduced through an amide coupling reaction, often using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-cyclohexyl-N-[(2-hydroxy-7-methylquinolin-3-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the quinoline moiety can be oxidized to form a quinone derivative.
Reduction: The carbonyl group in the benzamide can be reduced to form an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-chloro-N-cyclohexyl-N-[(2-hydroxy-7-methylquinolin-3-yl)methyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3-chloro-N-cyclohexyl-N-[(2-hydroxy-7-methylquinolin-3-yl)methyl]benzamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit certain enzymes or receptors, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-chloroquinoline-3-carbaldehyde: Shares the quinoline core but differs in functional groups.
4-hydroxy-2-quinolones: Similar quinoline derivatives with hydroxyl groups at different positions.
N-cyclohexylbenzamides: Similar amide structure but lacking the quinoline moiety.
Uniqueness
3-chloro-N-cyclohexyl-N-[(2-hydroxy-7-methylquinolin-3-yl)methyl]benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the quinoline moiety, in particular, distinguishes it from other benzamide derivatives and contributes to its potential as a versatile compound in various applications.
Properties
IUPAC Name |
3-chloro-N-cyclohexyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O2/c1-16-10-11-17-13-19(23(28)26-22(17)12-16)15-27(21-8-3-2-4-9-21)24(29)18-6-5-7-20(25)14-18/h5-7,10-14,21H,2-4,8-9,15H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNPPOTHYKQQDCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3CCCCC3)C(=O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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